2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose
CAS No.: 139623-12-4
Cat. No.: VC21360942
Molecular Formula: C34H68NO11P
Molecular Weight: 697.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139623-12-4 |
|---|---|
| Molecular Formula | C34H68NO11P |
| Molecular Weight | 697.9 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-1,2-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecoxy]-6-oxohexan-3-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C34H68NO11P/c1-3-5-7-9-11-13-15-17-19-21-28(38)23-24-45-33(34(31(40)27-37)46-47(42,43)44)30(26-36)35-32(41)25-29(39)22-20-18-16-14-12-10-8-6-4-2/h26,28-31,33-34,37-40H,3-25,27H2,1-2H3,(H,35,41)(H2,42,43,44)/t28-,29-,30+,31-,33-,34-/m1/s1 |
| Standard InChI Key | IBMWQBJFRBOMBG-ZXWHYNIOSA-N |
| Isomeric SMILES | CCCCCCCCCCC[C@H](CCO[C@H]([C@H](C=O)NC(=O)C[C@@H](CCCCCCCCCCC)O)[C@@H]([C@@H](CO)O)OP(=O)(O)O)O |
| SMILES | CCCCCCCCCCCC(CCOC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CO)O)OP(=O)(O)O)O |
| Canonical SMILES | CCCCCCCCCCCC(CCOC(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)C(C(CO)O)OP(=O)(O)O)O |
Introduction
Structural Characteristics and Chemical Properties
2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose is a complex organic compound belonging to the glycolipid class. At its core, this molecule features a glucose backbone that has been extensively modified with specific functional groups including hydroxytetradecanamido and hydroxytetradecanyl groups, along with a phosphonate group. These modifications create a compound of considerable biochemical interest due to its structural complexity and potential functional properties in biological systems.
The specific chemical properties of this compound are outlined in Table 1.
Table 1: Chemical Properties of 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose
| Property | Description |
|---|---|
| CAS Number | 139623-12-4 |
| Molecular Formula | C34H68NO11P |
| Molecular Weight | 697.9 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-1,2-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecoxy]-6-oxohexan-3-yl] dihydrogen phosphate |
| Classification | Glycolipid |
| Physical State | Not specified in available literature |
| Solubility | Not specified in available literature |
The structural complexity of this compound is evident in its IUPAC name, which details the stereochemistry and positioning of the functional groups. The molecule contains multiple chiral centers, including the (3R) configuration in both the hydroxytetradecanamido and hydroxytetradecanyl groups, contributing to its specific three-dimensional arrangement and potential biological interactions.
Synthesis and Preparation Methods
The synthesis of 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose presents significant challenges due to the molecule's complexity and the need for stereochemical control. The preparation typically involves sophisticated carbohydrate chemistry techniques, including the strategic use of protected sugars and specific coupling reactions to introduce the hydroxytetradecanamido and hydroxytetradecanyl groups, followed by the careful addition of a phosphonate group.
Carbon-Phosphorus Bond Formation
A critical aspect of synthesizing this compound involves the formation of carbon-phosphorus bonds, which requires specialized stereoselective methods. The creation of carbon-phosphorus bonds can be particularly challenging, especially when stereochemical control is required. Various approaches to C-P bond formation have been developed, with different methods offering varying degrees of stereoselectivity at both the phosphorus center and the carbon atom .
The formation of stereogenic carbon-phosphorus centers is particularly relevant for compounds like 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose, where the phosphono group configuration may influence biological activity and molecular interactions. While natural phosphonates often lack stereogenic phosphorus centers, synthetic analogs frequently require stereocontrolled C-P bond-forming reactions .
Protection and Deprotection Strategies
The synthesis pathway likely involves:
-
Protection of specific hydroxyl groups on the glucose backbone
-
Selective introduction of the hydroxytetradecanamido group at position 2
-
Coupling of the hydroxytetradecanyl group at position 3
-
Phosphorylation at position 4
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Careful deprotection steps to reveal the final compound
These complex synthesis procedures explain why this compound is primarily available for research purposes rather than commercial applications.
Biological Significance and Research Applications
The biological significance of 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose remains an area for further investigation. As a glycolipid, it shares certain structural features with biologically active compounds that participate in cell signaling, membrane structure, and immune response modulation.
Relationship to Natural Phosphorylated Carbohydrates
Structural Similarities to Bacterial Glycolipids
The structure of 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose bears similarities to certain bacterial glycolipids, particularly those found in gram-negative bacteria. Fatty acyl derivatives of glucosamine 1-phosphate, for example, have been identified in Escherichia coli, suggesting potential structural and functional relationships between this compound and bacterial cell wall components .
These structural similarities may provide insights into the potential biological activities of this compound, particularly in the context of bacterial cell wall biosynthesis and immune system interactions. The presence of both fatty acid chains and a phosphorylated sugar component mirrors elements found in bacterial lipopolysaccharides and could influence how this compound interacts with mammalian immune receptors .
Comparison with Other Phosphorylated Sugars
When compared to other phosphorylated sugars like 2-O-phosphono-beta-D-glucopyranose, this compound shows significant additional complexity due to its hydroxytetradecanamido and hydroxytetradecanyl modifications. Table 2 compares some key features of these related compounds.
Table 2: Comparison of 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose with Related Compounds
| Feature | 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose | 2-O-phosphono-beta-D-glucopyranose |
|---|---|---|
| Molecular Formula | C34H68NO11P | C6H13O9P |
| Molecular Weight | 697.9 g/mol | 260.136 g/mol |
| Basic Structure | Modified glucose with lipid chains | Modified glucose |
| Position of Phosphono Group | Position 4 | Position 2 |
| Additional Modifications | Hydroxytetradecanamido and hydroxytetradecanyl groups | None |
| Identified Biological Role | Research subject | Found in PBP AccA complexes |
This comparison highlights the significantly greater complexity of 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose compared to simpler phosphorylated sugars .
Future Research Directions
The complex structure and limited research on 2-Deoxy-2-((3R)-3-hydroxy-tetradecanamido)-3-O-(3-hydroxytetradecanyl)-4-O-phosphonoglucopyranose suggest several promising directions for future investigation.
Structure-Activity Relationship Studies
Future research could explore how specific structural features of this compound contribute to its biological activities. Systematic modifications of the hydroxytetradecanamido group, the hydroxytetradecanyl group, or the phosphono group could yield valuable insights into which elements are essential for particular activities. This approach might also lead to the development of simplified analogs that retain key activities while being easier to synthesize.
Development of Improved Synthetic Routes
The complex synthesis of this compound presents an opportunity for developing more efficient and stereoselective synthetic methodologies. Innovations in carbohydrate chemistry and phosphorus chemistry could lead to improved preparation methods, making this compound more accessible for research purposes. Particular attention to the stereoselective formation of carbon-phosphorus bonds could yield valuable insights applicable to the synthesis of related compounds .
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